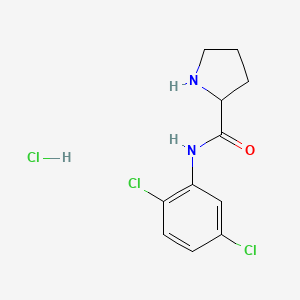

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The primary name designation is 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1), which clearly identifies the pyrrolidine ring as the parent structure with a carboxamide functional group at the 2-position. This nomenclature system emphasizes the pyrrolidine backbone as the core structural unit, with the carboxamide group providing the primary functional designation.

The structural representation of this compound can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation as O=C(C1NCCC1)NC2=CC(Cl)=CC=C2Cl.[H]Cl, which clearly delineates the connectivity between atoms and the presence of the hydrochloride salt. This notation system allows for unambiguous structural interpretation and facilitates database searches and chemical informatics applications.

The International Chemical Identifier representation offers an alternative systematic approach to structural description. The complete International Chemical Identifier for this compound is InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H. This comprehensive notation system provides detailed information about atomic connectivity, hydrogen placement, and stereochemical considerations, serving as a universal identifier for chemical databases and computational applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1078163-23-1, which serves as the primary unique identifier for this compound across scientific databases and chemical inventories. This registry number provides an unambiguous reference point for researchers and ensures consistent identification across different sources and applications.

The Molecular Design Limited number MFCD10686764 represents another significant identifier for this compound, particularly useful in chemical databases and inventory management systems. This identifier system facilitates efficient cataloging and retrieval of chemical information across various research platforms and commercial suppliers.

The International Chemical Identifier Key QPMYMYGWFHXAAP-UHFFFAOYSA-N provides a condensed, 27-character representation derived from the full International Chemical Identifier using the Secure Hash Algorithm-256. This hashed identifier facilitates efficient database searches while maintaining structural uniqueness, though with an extremely small probability of collision between different molecular structures.

Alternative nomenclature systems provide additional naming conventions for this compound. The systematic name this compound emphasizes the substituent pattern and salt formation. Various supplier-specific product numbers, including MC849573, 3D-DTB16323, and 1317810, serve as commercial identifiers for procurement and inventory management purposes.

Molecular Formula and Weight Analysis

The molecular formula for this compound exhibits some variation in reported formats depending on the representation of the hydrochloride salt formation. The most commonly reported formula is C11H13Cl3N2O, which explicitly accounts for all three chlorine atoms including the hydrochloride component. This representation treats the compound as a unified molecular entity with the hydrochloride fully incorporated into the formula.

An alternative representation presents the formula as C11H12Cl2N2O·HCl, which clearly distinguishes the organic base component from the hydrochloride salt. This notation emphasizes the salt formation while maintaining clarity about the individual components. Both representations are chemically accurate and serve different purposes in chemical documentation and analysis.

The molecular weight calculations reflect these different formula representations. When expressed as C11H13Cl3N2O, the molecular weight is consistently reported as 295.59 atomic mass units. This calculation includes all atoms as an integrated molecular unit. Some sources report slight variations, such as 295.5927 atomic mass units, reflecting different levels of precision in atomic weight calculations.

| Formula Representation | Molecular Weight (atomic mass units) | Source References |

|---|---|---|

| C11H13Cl3N2O | 295.59 | |

| C11H13Cl3N2O | 295.5927 | |

| C11H12Cl2N2O·HCl | 296 |

The elemental composition analysis reveals the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in specific ratios. The carbon framework consists of eleven atoms forming the pyrrolidine ring system, the phenyl ring, and the carboxamide carbon. Hydrogen atoms total thirteen when including the hydrochloride proton, with twelve belonging to the organic framework and one from the acid component. The nitrogen content includes two atoms: one within the pyrrolidine ring and one in the carboxamide functional group. A single oxygen atom forms part of the carboxamide carbonyl group, while three chlorine atoms are present—two as substituents on the phenyl ring and one from the hydrochloride salt formation.

Physical property implications of this molecular composition include considerations for polarity, hydrogen bonding potential, and solubility characteristics. The presence of multiple chlorine atoms contributes to increased molecular weight and influences electronic distribution throughout the molecule. The carboxamide functional group provides sites for hydrogen bonding interactions, while the hydrochloride salt formation significantly enhances water solubility compared to the neutral base compound.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMYMYGWFHXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-23-1 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme:

$$ \text{2,5-Dichlorophenylamine} + \text{Pyrrolidine-2-carboxylic acid} \rightarrow \text{N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide} $$

Reaction Conditions:

- Coupling Agents: N,N’-Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Catalysts: 4-Dimethylaminopyridine (DMAP) for catalysis

- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF)

- Temperature: Ambient to 0°C during activation, then stirred at room temperature for coupling

Procedure:

- Dissolve pyrrolidine-2-carboxylic acid in dry DCM or DMF.

- Add the coupling agent (e.g., DCC) and catalytic DMAP.

- Stir the mixture at 0°C for 30 minutes to activate the acid.

- Introduce 2,5-dichlorophenylamine dropwise.

- Allow the reaction to proceed at room temperature for 12-24 hours.

- Filter off dicyclohexylurea precipitate.

- Purify the crude product via recrystallization or chromatography.

Post-synthesis:

- Convert the free base to its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in a suitable solvent, typically ethanol or isopropanol, followed by crystallization.

Alternative Synthesis Using Carbodiimide-Mediated Coupling with Activation

Research findings suggest that using carbodiimide coupling agents with additives like HOBt (Hydroxybenzotriazole) enhances yield and reduces side reactions.

Reaction Conditions:

- Reagents: EDC or DIC with HOBt

- Solvent: Anhydrous DMF or DCM

- Temperature: 0°C to room temperature

- Duration: 12-24 hours

Procedure:

- Similar to the above, but with the addition of HOBt to improve coupling efficiency.

- The activated ester intermediate formed in situ reacts with pyrrolidine-2-carboxylic acid derivative.

Industrial Scale Preparation

Process Optimization:

Industrial synthesis emphasizes continuous flow reactors, optimized reaction parameters, and in-line purification. Key steps include:

- Large-scale amide bond formation using automated reactors with controlled temperature and stoichiometry.

- Purification through recrystallization from ethanol or isopropanol.

- Final salt formation via gas-phase HCl or acid solution treatment.

Note:

The process parameters are adjusted to maximize yield (>85%) and purity (>99%), with rigorous quality control measures.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Key Features | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Method 1 | 2,5-dichlorophenylamine + pyrrolidine-2-carboxylic acid + DCC | DCM/DMF | 0°C to RT | 12-24 hrs | Carbodiimide coupling | 80-85 | >99 |

| Method 2 | 2,5-dichlorophenylamine + pyrrolidine-2-carboxylic acid + EDC + HOBt | DCM/DMF | 0°C to RT | 12-24 hrs | Enhanced coupling efficiency | 85-90 | >99 |

| Method 3 | Industrial continuous process | Various | Controlled | 8-12 hrs | Large-scale, automated | >85 | >99 |

Research Findings and Notes

- The use of carbodiimide-based coupling agents, especially EDC with HOBt, significantly improves yield and reduces by-products.

- Recrystallization from ethanol or isopropanol is effective for purification.

- Salt formation with HCl gas or hydrochloric acid solution stabilizes the compound as hydrochloride salt, enhancing solubility and handling.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride has been explored for various applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional treatments. Studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as a new antimicrobial agent in the fight against drug-resistant infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro studies using human lung cancer cell lines (A549) demonstrated cytotoxic effects, leading to reduced cell viability in treated cultures compared to controls .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .

Neuroprotective Effects

Studies involving neuronal cell lines have suggested that this compound may protect against oxidative stress-induced cell death. It was found to enhance cell survival rates when exposed to neurotoxic agents.

Study on Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated significant inhibition compared to control groups, highlighting its potential for development as an antibiotic agent.

Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory mechanisms by assessing cytokine levels in treated macrophages. The results showed a marked decrease in IL-1β and IL-6 levels upon treatment with the compound at doses of 10 µM and 50 µM .

Neuroprotection in Cell Models

In a study involving PC12 cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5- vs. 3,5-Dichlorophenyl Substitution

A direct structural analog, N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide (CAS 1078791-26-0), shares the same molecular formula (C₁₁H₁₂Cl₂N₂O) but differs in chlorine substitution (3,5- vs. 2,5-positions). Positional isomerism often significantly impacts physicochemical properties and bioactivity. For instance:

- Steric Effects : The 2-position chlorine in the target compound may introduce steric hindrance near the pyrrolidine nitrogen, affecting interactions with hydrophobic binding pockets.

Heterocyclic Core Variations: Pyrrolidine vs. Pyrazole and Imidazoline

SR141716A (Rimonabant)

- Structure : Pyrazole carboxamide with a 2,4-dichlorophenyl group.

- Activity: A well-characterized cannabinoid receptor 1 (CB1) inverse agonist, used historically for obesity treatment .

- Comparison :

- The pyrrolidine core in the target compound may enhance solubility compared to SR141716A’s pyrazole ring.

- The 2,5-dichlorophenyl substitution in the target compound could reduce CB1 affinity due to altered steric and electronic interactions versus SR141716A’s 2,4-substitution.

Clonidine Hydrochloride

- Structure : Imidazoline derivative with a 2,6-dichlorophenyl group.

- Activity : Alpha-2 adrenergic agonist used for hypertension and ADHD .

- Comparison :

- The 2,6-dichlorophenyl group in clonidine facilitates interactions with adrenergic receptors, while the target compound’s 2,5-substitution and pyrrolidine core likely redirect selectivity to other targets.

- Clonidine’s imidazoline ring enables hydrogen bonding critical for receptor activation, a feature absent in the pyrrolidine carboxamide.

Dichlorophenyl-Indazole Derivatives

highlights compounds with 3,4-dichlorophenyl groups attached to indazole-5-yl amines (e.g., quinoline and thienopyrimidine hybrids). Key comparisons include:

Data Table: Structural and Functional Comparison

Biological Activity

N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 295.59 g/mol. Its structure features a pyrrolidine ring attached to a carboxamide group, with dichlorophenyl substituents at the 2 and 5 positions. This specific chlorination pattern enhances its lipophilicity, potentially influencing its biological interactions and activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated efficacy against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Klebsiella pneumoniae

- Gram-negative bacteria : Acinetobacter baumannii, Pseudomonas aeruginosa

- Fungi : Candida auris, Aspergillus fumigatus

The compound's antimicrobial activity appears to be structure-dependent, with variations in activity observed among different derivatives.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Moderate |

| Acinetobacter baumannii | Effective |

| Pseudomonas aeruginosa | Moderate |

| Candida auris | Effective |

| Aspergillus fumigatus | Moderate |

Cytotoxicity and Anticancer Properties

In vitro studies have also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited varying degrees of cytotoxicity against human lung cancer cells (A549), suggesting potential applications in cancer therapy .

The mechanisms by which N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide exerts its biological effects primarily involve interactions with specific molecular targets. These may include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Receptor modulation : It may interact with receptors involved in cellular signaling pathways, impacting cellular proliferation and survival.

Further studies are needed to elucidate these mechanisms fully and determine the precise pathways involved in its biological activity.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant activity against multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent. -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of this compound on A549 cells. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its utility in anticancer drug development .

Comparison with Similar Compounds

This compound is compared with other similar compounds to highlight its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | Similar pyrrolidine structure | Different chlorination pattern affects activity |

| N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Contains a single chlorine atom | May exhibit differing pharmacological effects |

| N-(2-chlorophenyl)pyrrolidine-2-carboxamide | Chlorination at only one position | Potentially different reactivity and selectivity |

The unique dichlorination at the 2 and 5 positions significantly influences the biological activity of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and 2,5-dichloroaniline. Key steps include activating the carboxylic acid using reagents like HATU in DMF with DIPEA as a base, followed by purification via silica gel chromatography. This method ensures high purity (e.g., 62% yield with 100% LCMS purity) and stereochemical integrity, as validated for structurally related pyrrolidine carboxamides .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural confirmation employs ¹H/¹³C NMR to identify proton and carbon environments (e.g., δ 7.35–6.90 ppm for aromatic protons, δ 175 ppm for carbonyl carbons). X-ray crystallography resolves molecular conformation, as demonstrated for analogous dichlorophenyl sulfonamides, revealing gauche torsions (e.g., 62.1° C–SO₂–NH–C torsion) and intramolecular hydrogen bonds critical for stability .

Q. What analytical techniques quantify the compound’s stability and solubility in biological assays?

- Methodological Answer : Stability is assessed via HPLC under simulated physiological conditions (e.g., 50% PBS/50% acetonitrile, 48h stability >95%). Solubility is determined gravimetrically in PBS (e.g., 92.7 µg/mL). For in vitro assays, DMSO stock solutions are diluted to ≤1% v/v to avoid solvent interference .

Advanced Research Questions

Q. What strategies optimize the antiviral activity of pyrrolidine carboxamide derivatives against respiratory viruses?

- Methodological Answer : Optimization involves modifying substituents on the pyrrolidine ring and aryl groups. For example:

- Introducing sulfonyl groups enhances viral inhibition (EC₅₀ = 2.3 µM for hRSV).

- 2,5-Dimethylphenyl substitutions improve selectivity indices (CC₅₀/EC₅₀ = 13.4) by balancing potency and cytotoxicity .

- Chlorine substitutions at specific positions (e.g., 2,5-dichloro) mimic methyl groups’ steric effects but may reduce solubility, necessitating formulation adjustments .

Q. How do time-of-addition assays elucidate the mechanism of antiviral compounds like this compound?

- Methodological Answer : Time-of-addition studies in infected HEp-2 cells (MOI = 3.0) determine whether compounds act early (entry) or late (replication). For example:

- Adding the compound ≤2h post-infection reduces viral titer by 1-log, indicating early-stage inhibition (e.g., viral attachment/fusion).

- Delayed addition (>6h) shows reduced efficacy, ruling out RNA replication targets. Parallel plaque reduction assays validate results .

Q. How can researchers resolve contradictory data on EC₅₀ values for pyrrolidine carboxamide analogs across studies?

- Methodological Answer : Discrepancies arise from assay variations (e.g., cell lines, MOI, endpoint detection). Mitigation strategies include:

- Standardizing protocols (e.g., HEp-2 cells, MOI = 3.0, CellTiter-Glo viability assays).

- Cross-validating with reference compounds (e.g., ribavirin EC₅₀ = 8.2 µM).

- Reporting triplicate experiments with error margins (e.g., EC₅₀ = 2.3 ± 0.8 µM) .

Q. What role do stereochemical configurations play in the compound’s bioactivity?

- Methodological Answer : Enantiomeric purity is critical. For example, the (S)-isomer of related pyrrolidine carboxamides exhibits 11.8 selectivity index vs. racemic mixtures (6.3). Chiral HPLC ([α]D²⁵ = −31.5°) or enzymatic resolution ensures >99% enantiomeric excess for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.